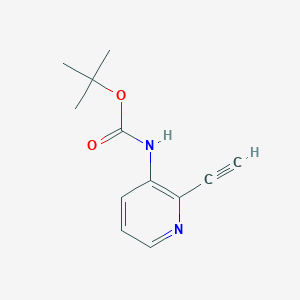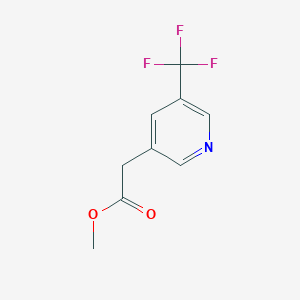![molecular formula C9H18N2O B13132171 (3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13132171.png)
(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-3-Methyl-2-oxa-8-azaspiro[45]decan-4-amine is a spirocyclic compound that features a unique structural motif Spirocyclic compounds are characterized by a bicyclic system where the two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine typically involves the formation of the spirocyclic core followed by the introduction of the amine group. One common synthetic route includes the use of cyclization reactions where a precursor molecule undergoes a ring-closing reaction to form the spirocyclic structure. The reaction conditions often involve the use of catalysts such as palladium or copper, and the reactions are typically carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that minimize the use of expensive catalysts and harsh reaction conditions. Methods such as continuous flow chemistry, which allows for the efficient and consistent production of compounds, could be employed. Additionally, the use of green chemistry principles to reduce waste and improve the overall sustainability of the production process would be considered.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atom.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand the interactions between small molecules and biological targets.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Spirocyclic Amines: Compounds with similar spirocyclic structures but different substituents.
Oxaspiro Compounds: Molecules that contain an oxygen atom in the spirocyclic core.
Azaspiro Compounds: Compounds with a nitrogen atom in the spirocyclic core.
Uniqueness
(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine is unique due to its specific stereochemistry and the presence of both oxygen and nitrogen in the spirocyclic core. This combination of features can lead to unique biological activities and chemical reactivity, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C9H18N2O |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(3R,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C9H18N2O/c1-7-8(10)9(6-12-7)2-4-11-5-3-9/h7-8,11H,2-6,10H2,1H3/t7-,8+/m1/s1 |
Clave InChI |
QORIMRSQLRAMSF-SFYZADRCSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](C2(CCNCC2)CO1)N |
SMILES canónico |
CC1C(C2(CCNCC2)CO1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
![{Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid](/img/structure/B13132101.png)





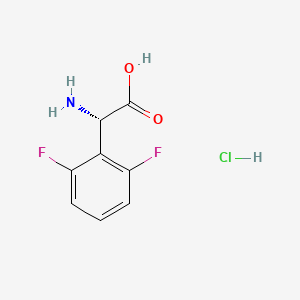
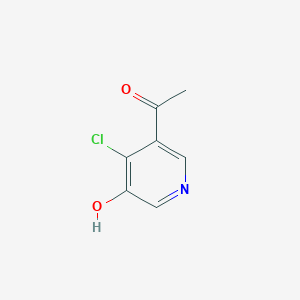
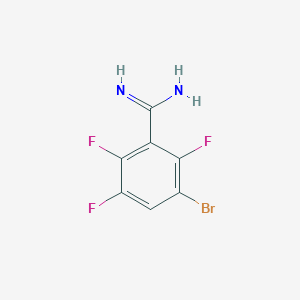
![4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13132145.png)

